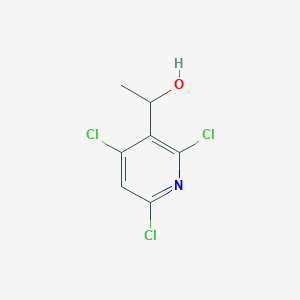
(Z)-Methyl penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl penta-2,4-dienoate is an organic compound with the molecular formula C6H8O2. It is an ester derived from penta-2,4-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Z)-Methyl penta-2,4-dienoate can be synthesized through the esterification of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of penta-2,4-dienoic acid or its corresponding aldehyde.
Reduction: Formation of methyl pentanoate.
Substitution: Formation of halogenated esters.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-Methyl penta-2,4-dienoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules through Diels-Alder reactions due to its conjugated diene system.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the synthesis of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-Methyl penta-2,4-dienoate in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets include electrophiles that can add across the double bonds, leading to the formation of new chemical bonds and products. Pathways involved in its reactions include electrophilic addition and oxidation-reduction mechanisms.
Comparación Con Compuestos Similares
Ethyl penta-2,4-dienoate: Similar ester with an ethyl group instead of a methyl group.
Methyl hex-2,4-dienoate: Similar structure with an additional carbon in the chain.
Methyl buta-2,4-dienoate: Similar structure with one less carbon in the chain.
Uniqueness: (Z)-Methyl penta-2,4-dienoate is unique due to its specific conjugated diene system, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in Diels-Alder reactions and other synthetic applications where the conjugated system is a key feature.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
methyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |
Clave InChI |
LJDLNNZTQJVBNJ-PLNGDYQASA-N |
SMILES isomérico |
COC(=O)/C=C\C=C |
SMILES canónico |
COC(=O)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
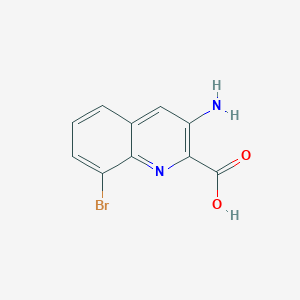
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
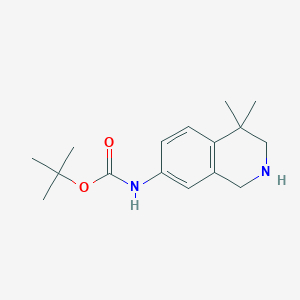
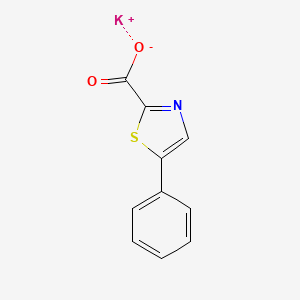
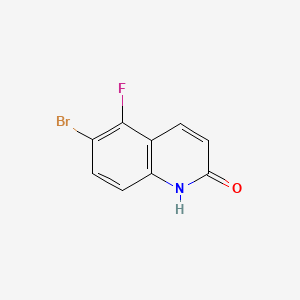
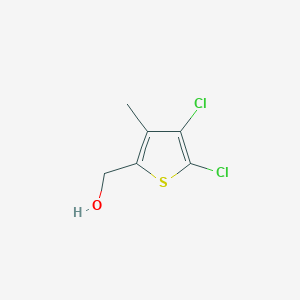
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)

